Butyl Oxamate

概要

説明

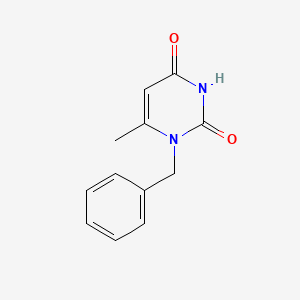

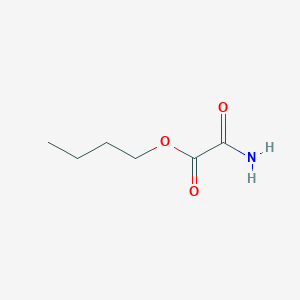

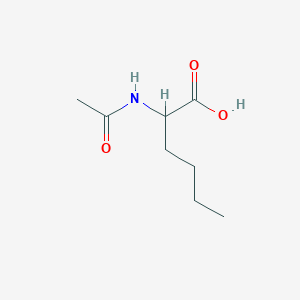

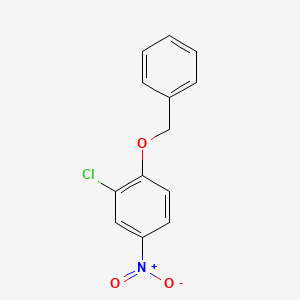

Butyl Oxamate is an organic compound with a molecular formula of C6H11NO3 . It is also known as Oxamidic Acid Butyl Ester and Oxamic Acid Butyl Ester . It is a potential chemical intermediate for many applications.

Molecular Structure Analysis

The molecular weight of Butyl Oxamate is 145.16 . The structure of Butyl Oxamate is solid at 20 degrees Celsius .

Chemical Reactions Analysis

Butyl Oxamate has been found to be a selective inhibitor of sperm LDH-C4, which has implications for its use in controlling sperm motility .

Physical And Chemical Properties Analysis

Butyl Oxamate is a solid crystal or powder that is white or almost white . It has a molecular weight of 145.16 and a molecular formula of C6H11NO3 .

科学的研究の応用

Photocatalytic Oxidative Cleavage of Activated Alkynes

Butyl Oxamate is used in the photocatalytic oxidative cleavage of activated alkynes . This process involves the single electron oxidation of an in situ formed enamine followed by radical coupling with an oxidant, which finally delivers the oxamate . This reaction is carried out under visible-light irradiation at room temperature .

Protection and Consolidation of Carbonate Stone Substrates

Butyl Oxamate, specifically Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam), has been used as a novel precursor for the protection and consolidation of carbonate stone substrates . The compound is synthesized from O-methyl-N-(pyridin-2-ylmethyl)oxamate and results in the formation of a thicker protective coating of calcium oxalate (CaOx) dihydrate (weddellite) on marble and biomicrite samples .

Inhibition of LDH-A Activity

Butyl Oxamate has been reported to inhibit LDH-A activity, which can enhance the sensitivity of certain types of cancer to radiotherapy or chemotherapy .

作用機序

Target of Action

Butyl Oxamate primarily targets the enzyme Lactate Dehydrogenase (LDH) . LDH plays a crucial role in the conversion of pyruvate to lactate, a key step in the glycolytic pathway . This enzyme is often overexpressed in certain types of cancers, including Group 3 and Wnt Medulloblastomas .

Mode of Action

Butyl Oxamate acts as a competitive inhibitor of LDH . It resembles pyruvate, the substrate for LDH, and competes for the active site of the enzyme . By binding to the active site, Butyl Oxamate prevents the conversion of pyruvate to lactate, effectively halting the glycolytic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Butyl Oxamate is glycolysis . By inhibiting LDH, Butyl Oxamate disrupts the conversion of pyruvate to lactate, a critical step in this pathway . This inhibition can lead to a decrease in lactate production, which has been associated with tumor growth and progression . Additionally, Butyl Oxamate has been shown to downregulate the expression of certain genes involved in inflammation and upregulate genes involved in insulin signaling in skeletal muscle .

Pharmacokinetics

It’s known that oxamate, a pyruvate analogue, can be transported into mitochondria This suggests that Butyl Oxamate may also have the ability to cross cellular and mitochondrial membranes, which could impact its bioavailability and efficacy

Result of Action

The inhibition of LDH by Butyl Oxamate has several molecular and cellular effects. It has been shown to delay tumor growth in non-small cell lung cancer . It also increases the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of other treatments like pembrolizumab . In diabetes research, Butyl Oxamate has been shown to improve glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .

Action Environment

The action of Butyl Oxamate can be influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can influence the production of oxalic acid by fungi . .

Safety and Hazards

特性

IUPAC Name |

butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOLMUGUXNNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278608 | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl Oxamate | |

CAS RN |

585-28-4 | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Butyl Oxamate impact sperm function?

A1: Butyl Oxamate and its derivatives act as selective inhibitors of Lactate Dehydrogenase-C4 (LDH-C4) [, ]. LDH-C4 is an enzyme found specifically in sperm and plays a crucial role in ATP production, which is essential for maintaining sperm motility, capacitation, and hyperactivation [, ]. By inhibiting LDH-C4, Butyl Oxamate reduces the energy supply required for these processes, leading to diminished sperm motility and viability, thus potentially acting as a contraceptive [, ].

Q2: What are the advantages of Butyl Oxamate as a potential male contraceptive compared to existing methods?

A2: Research suggests that Butyl Oxamate demonstrates low toxicity in mice while effectively inhibiting sperm LDH-C4 and motility []. This selective targeting of sperm cells and the lack of observed severe adverse effects make it a promising candidate for a male contraceptive with potentially fewer side effects compared to hormonal options [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)